molecular formula C11H14N2O4 B023860 Felbamate-d4 CAS No. 106817-52-1

Felbamate-d4

Cat. No. B023860
CAS RN: 106817-52-1
M. Wt: 242.26 g/mol
InChI Key: WKGXYQFOCVYPAC-KXGHAPEVSA-N
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Description

Felbamate-d4 is a deuterium-labeled version of Felbamate . Felbamate is a potent anticonvulsant whose clinical effect may be related to the inhibition of N-methyl-D-aspartate (NMDA) . It is used as an internal standard for the quantification of felbamate .


Synthesis Analysis

Felbamate-d4 can be synthesized starting from diethyl phenylmalonic acid ester and lithium aluminum deuteride . The synthesis process involves three steps from the starting material to felbamate-d4 via an intermediate .


Molecular Structure Analysis

The molecular formula of Felbamate-d4 is C11H10D4N2O4 . The SMILES representation is C(C(OC(N)=O)([2H])[2H])(C(OC(N)=O)([2H])[2H])C1=CC=CC=C1 .


Chemical Reactions Analysis

Felbamate-d4, like Felbamate, may undergo tautomerization reactions. The tautomerization reaction of F1 to each of the other tautomers occurs via an intramolecular proton transfer .


Physical And Chemical Properties Analysis

Felbamate-d4 is a solid substance . It is soluble in DMF (50 mg/ml), DMSO (30 mg/ml), and Ethanol (1 mg/ml) . The storage condition is -20°C, sealed storage, away from moisture .

Mechanism of Action

Target of Action

Felbamate-d4, like its parent compound Felbamate, primarily targets two types of receptors in the central nervous system :

These receptors play crucial roles in the transmission of signals in the brain. GABA A receptors are involved in inhibitory neurotransmission, while NMDA receptors are associated with excitatory neurotransmission .

Mode of Action

Felbamate-d4 interacts with its targets leading to changes in neuronal activity . It has a unique dual mechanism of action:

Biochemical Pathways

Its actions on gaba a and nmda receptors suggest that it influences the gabaergic and glutamatergic pathways . By enhancing inhibitory GABAergic neurotransmission and reducing excitatory glutamatergic neurotransmission, Felbamate-d4 helps to restore the balance of excitation and inhibition in the brain, which is often disrupted in conditions like epilepsy .

Pharmacokinetics

Felbamate-d4 is expected to share similar pharmacokinetic properties with Felbamate. After oral administration, Felbamate is rapidly absorbed with a bioavailability of over 90% . It is metabolized in the liver, primarily by CYP3A4 and CYP2E1, to form various metabolites . Approximately 50% of an administered dose is excreted as unchanged Felbamate in urine . The elimination half-life of Felbamate is around 20–23 hours .

Result of Action

The molecular and cellular effects of Felbamate-d4’s action result in a decrease in seizure activity. By modulating GABA A and NMDA receptors, Felbamate-d4 helps to suppress excessive neuronal firing, a characteristic feature of seizures . This leads to a reduction in the frequency and severity of seizures in individuals with epilepsy .

Safety and Hazards

Felbamate-d4 should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is toxic and has moderate to severe irritant effects on the skin and eyes . In case of accidental release, it emits toxic fumes such as carbon monoxide .

properties

IUPAC Name

(3-carbamoyloxy-1,1,3,3-tetradeuterio-2-phenylpropyl) carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c12-10(14)16-6-9(7-17-11(13)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,12,14)(H2,13,15)/i6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGXYQFOCVYPAC-KXGHAPEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(COC(=O)N)COC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(C1=CC=CC=C1)C([2H])([2H])OC(=O)N)OC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Felbamate-d4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Could you explain the synthesis process of Felbamate-d4, as outlined in the research paper?

A2: The synthesis of Felbamate-d4, as described in the research paper [], involves a three-step procedure starting from diethyl phenylmalonic acid ester. First, the diethyl phenylmalonic acid ester reacts with lithium aluminum deuteride, a powerful reducing agent, to introduce deuterium atoms. This reaction yields 2-phenyl-1,3-propanediol-1,1,3,3-d4, the key intermediate. Finally, this intermediate is converted to Felbamate-d4 through a reaction with an appropriate carbamoylating agent. The paper reports an overall yield of 44% and a high isotope purity of 99.2% for the synthesized Felbamate-d4.

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